molecular formula C12H11N3 B127665 2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene CAS No. 143262-50-4

2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene

Cat. No. B127665
M. Wt: 197.24 g/mol
InChI Key: FKUVHYKSJPLKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPTP is a bicyclic nitrogen-containing compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of TPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer and virus cells. TPTP has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. TPTP has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the synthesis of RNA.

Biochemical And Physiological Effects

TPTP has been found to exhibit both biochemical and physiological effects. TPTP has been found to induce apoptosis, or programmed cell death, in cancer cells. TPTP has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. TPTP has been found to exhibit low toxicity in animal studies, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

The advantages of using TPTP in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using TPTP in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research involving TPTP. One area of research involves the development of new drugs based on TPTP, particularly for the treatment of cancer and viral infections. Another area of research involves the synthesis of new heterocyclic compounds using TPTP as a building block. TPTP can also be used as a catalyst in various organic reactions, and further research can be conducted to explore its potential applications in catalysis.

Synthesis Methods

TPTP has been synthesized using various methods, including the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with formaldehyde and ammonia. Another method involves the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with acetaldehyde and ammonia. The synthesis of TPTP has also been achieved using other methods such as the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with paraformaldehyde and ammonia.

Scientific Research Applications

TPTP has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. TPTP has been found to exhibit antitumor and antiviral activity, making it a potential candidate for the development of new drugs. TPTP has also been used as a building block for the synthesis of other heterocyclic compounds, such as pyrazoles and pyridazines. TPTP has been used as a catalyst in various organic reactions, including the synthesis of pyrroles and pyrazoles.

properties

CAS RN

143262-50-4

Product Name

2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene

InChI

InChI=1S/C12H11N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6,8-9H,7H2,(H,13,14)

InChI Key

FKUVHYKSJPLKPX-UHFFFAOYSA-N

Isomeric SMILES

C1C2C=CC1N3C4=CC=CC=C4NC3=N2

SMILES

C1C2C=CC1N3C4=CC=CC=C4N=C3N2

Canonical SMILES

C1C2C=CC1N3C4=CC=CC=C4NC3=N2

synonyms

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI)

Origin of Product

United States

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